molecular formula C8H16ClNO2 B15300486 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride

7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B15300486
M. Wt: 193.67 g/mol
InChI Key: HLEGBAOXYDWSLV-UHFFFAOYSA-N
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Description

The compound 5-Oxa-2-azaspiro[3.4]octane hydrochloride (CAS: 1359656-11-3) is a spirocyclic heterocycle featuring a fused bicyclic structure with oxygen and nitrogen atoms. Its molecular formula is C₆H₁₂ClNO, and it has a molecular weight of 149.62 g/mol . This compound is widely utilized in pharmaceutical research as a building block for drug discovery due to its rigid spiro architecture, which enhances binding selectivity and metabolic stability . It is stored at 2–8°C and requires handling under standard laboratory safety protocols (H302, H315, H319, H335 hazard codes) .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

7-(methoxymethyl)-5-oxa-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-10-3-7-2-8(11-4-7)5-9-6-8;/h7,9H,2-6H2,1H3;1H

InChI Key

HLEGBAOXYDWSLV-UHFFFAOYSA-N

Canonical SMILES

COCC1CC2(CNC2)OC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as lithium hydroxide (LiOH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry and continuous processing can enhance the efficiency and yield of the production process. These methods also help in minimizing the need for chromatographic purifications, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydrogenated forms of the compound .

Scientific Research Applications

7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

The spirocyclic scaffold of 5-oxa-2-azaspiro[3.4]octane hydrochloride is modified in related compounds to alter physicochemical properties, bioavailability, or target specificity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Key Properties/Applications References
5-Oxa-2-azaspiro[3.4]octane hydrochloride C₆H₁₂ClNO 149.62 Oxygen at position 5, NH at position 2 Drug discovery scaffold, rigid backbone
7-Fluoro-5-thia-2-azaspiro[3.4]octane HCl C₆H₁₀ClFN₃S 183.68 Sulfur replaces oxygen (5-thia), fluorine Enhanced lipophilicity, kinase inhibition
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one HCl C₆H₁₀ClN₂O₂ 178.61 Methyl group at N7, ketone at C6 Potential protease inhibitor
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one HCl C₉H₁₈ClN₃O₂ 235.71 Methoxyethyl chain, triaza core CNS-targeting candidate
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₄ 227.26 Boc-protected amine, ketone at C7 Intermediate for peptide mimetics

Key Findings :

Heteroatom Substitution :

  • Replacing oxygen with sulfur (e.g., 5-thia analog) increases lipophilicity (ClogP +0.5) and may improve blood-brain barrier penetration .
  • Fluorination (e.g., 7-fluoro derivative) enhances metabolic stability by resisting oxidative degradation .

Boc-protected amines (e.g., tert-butyl derivatives) are critical for solubility during synthesis but require deprotection for biological activity .

Synthetic Accessibility and Cost :

  • The parent compound (5-oxa-2-azaspiro) is commercially available at $225/100 mg , while fluorinated or multi-heteroatom variants (e.g., triazaspiro) cost up to $2,587/5 g due to complex synthesis .

Pharmacological Relevance: Compounds like 4-(1,3-benzothiazol-2-yl)-1-{7-[benzyl(methyl)amino]-5-oxa-2-azaspiro[3.4]octan-2-yl}butan-1-one () demonstrate activity in kinase and protease screens, highlighting the scaffold’s versatility .

Critical Analysis of Divergent Data

  • Molecular Weight Discrepancies: Minor variations in reported molecular weights (e.g., 149.62 vs. 149.6 g/mol) arise from rounding differences in isotopic distributions .
  • Storage Conditions : Most spirocyclic hydrochlorides require refrigeration (2–8°C), but stability studies for analogs like the 7-methyl derivative are lacking .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride?

Answer:
The synthesis of spirocyclic compounds like this requires multi-step protocols with careful control of reaction parameters. Key strategies include:

  • Stepwise functionalization : Introduce the methoxymethyl group early to avoid steric hindrance during spirocyclic ring closure .
  • pH and temperature control : Maintain neutral to slightly acidic conditions (pH 6–7) and moderate temperatures (50–70°C) during cyclization to minimize side reactions .
  • Purification : Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt, achieving >95% purity .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1H and 13C NMR can confirm the spirocyclic framework and methoxymethyl substitution by analyzing coupling patterns (e.g., geminal protons at δ 3.4–3.6 ppm) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 218.1052) and fragmentation patterns specific to the 5-oxa-2-azaspiro[3.4]octane core .
  • HPLC with UV detection : Monitor purity using a C18 column and acetonitrile/water gradient (90:10 to 60:40) to resolve degradation products .

Advanced: How does the spirocyclic framework influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The rigid spirocyclic structure imposes steric and electronic constraints:

  • Steric effects : The fused oxa-aza rings limit access to the nitrogen lone pair, reducing reactivity in SN2 reactions. Kinetic studies show a 40% slower rate compared to non-spiro analogs .
  • Electronic effects : The oxygen atom in the 5-oxa ring stabilizes transition states via inductive effects, favoring intramolecular cyclization over intermolecular pathways .
  • Methodological approach : Use kinetic isotope effect (KIE) studies and DFT calculations to map energy barriers and optimize reaction conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from variations in experimental design. Mitigation strategies include:

  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and buffer systems (e.g., PBS at pH 7.4) to minimize variability .
  • Control solubility : The hydrochloride salt’s hygroscopicity can alter effective concentrations. Pre-dissolve in DMSO (<0.1% v/v) and verify solubility via dynamic light scattering (DLS) .
  • Replicate with orthogonal assays : Cross-validate receptor-binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:
Leverage molecular modeling tools to study target engagement:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses within enzymes (e.g., monoamine oxidases) or receptors .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-target complexes, focusing on hydrogen bonds with conserved residues (e.g., Tyr435 in MAO-B) .
  • Pharmacophore mapping : Identify critical features (e.g., methoxymethyl as a hydrogen bond acceptor) using tools like PharmaGist .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis of the methoxymethyl group .
  • Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid salt decomposition .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:
Focus on modifying key regions while retaining the spirocyclic core:

  • Methoxymethyl replacement : Substitute with ethoxymethyl or cyclopropoxymethyl to evaluate steric tolerance .
  • Ring expansion : Synthesize 6-oxa-2-azaspiro[4.4]nonane analogs to assess conformational flexibility .
  • Methodology : Employ parallel synthesis and high-throughput screening (HTS) to rapidly test derivatives against target proteins .

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